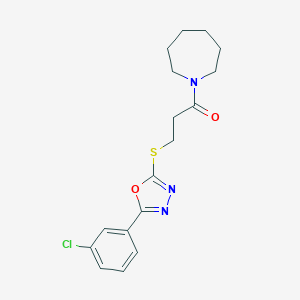
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been found to possess various biochemical and physiological effects. In
作用機序
The mechanism of action of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes, such as topoisomerase II and carbonic anhydrase. These enzymes play important roles in various biological processes, including DNA replication and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. This compound has also been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide in lab experiments is its broad spectrum of biological activities. This compound has been found to possess antimicrobial, antifungal, antiviral, and anticancer properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, and caution should be taken when working with this compound.
将来の方向性
There are many potential future directions for the study of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide. One area of interest is the development of this compound derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of the mechanism of action of this compound, which could provide insights into the development of new therapeutic agents. Additionally, the potential applications of this compound in the treatment of neurodegenerative diseases and other medical conditions warrant further investigation.
合成法
The synthesis of 3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide involves the reaction of 2-mercaptobenzothiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of this compound. The purity of the compound can be improved through recrystallization using a suitable solvent.
科学的研究の応用
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide has been widely studied for its potential applications in scientific research. It has been found to possess various biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to possess antiviral activity against HIV-1 and herpes simplex virus type 1.
特性
分子式 |
C17H16N2O2S2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-14-8-4-2-6-12(14)18-16(20)10-11-22-17-19-13-7-3-5-9-15(13)23-17/h2-9H,10-11H2,1H3,(H,18,20) |
InChIキー |
BDTGZBVYRLGRCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCSC2=NC3=CC=CC=C3S2 |
正規SMILES |
COC1=CC=CC=C1NC(=O)CCSC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285506.png)
![N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B285507.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285509.png)
![N-(2,5-Diethoxy-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B285510.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B285511.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285512.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B285518.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)

![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)

![N-(3-methylphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285529.png)
